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molecular formula CdCl2 B8812811 Cadmium chloride, dihydrate

Cadmium chloride, dihydrate

Cat. No. B8812811
M. Wt: 183.32 g/mol
InChI Key: YKYOUMDCQGMQQO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658644B2

Procedure details

arsenates (CAS 1327-53-3); benalaxyl-M (CAS 98243-83-5); benthiavalicarb (CAS 413615-35-7); cadmium chloride (CAS 10108-64-2); cedar leaf oil (CAS 8007-20-3); chlorine (CAS 7782-50-5); cinnamaldehyde (CAS: 104-55-2); copper ammoniumcarbonate (CAS 33113-08-5); copper oleate (CAS 1120-44-1); iodocarb (3-Iodo-2-propynyl butyl carbamate) (CAS 55406-53-6); hymexazole (CAS 10004-44-1); manganous dimethyldithiocarbamate (CAS 15339-36-3); mercury (CAS 7487-94-7; 21908-53-2; 7546-30-7); metrafenone (CAS 220899-03-6); neem oil (hydrophobic extract) (CAS 8002-65-1); orysastrobin CAS 248593-16-0); paraformaldehyde (CAS 30525-89-4); penthiopyrad (CAS 183675-82-3); phosphoric acid (CAS 7664-38-2); potassium bicarbonate (CAS 298-14-6); sodium bicarbonate (CAS 144-55-8); sodium diacetate (CAS 127-09-3); sodium propionate (CAS 137-40-6); TCMTB (CAS 21564-17-0); and tolyfluanid (CAS 731-27-1). Compound B-1.1 (“enestrobin”) is described in EP-0-936-213; compound B-3.1 (“flumorph”) in U.S. Pat. No. 6,020,332, CN-1-167-568, CN-1-155-977 and in EP-0-860-438; compound B-5.1 (“mandipropamid”) in WO 01/87822; compound B-5.2 in WO 98/46607; compound B-5.3 (“fluopicolide”) in WO 99/42447; compound B-5.4 (“cyflufenamid”) in WO 96/19442; compound B-5.5 in WO 99/14187; compound B-5.6 (“pyribencarb”) is registered under CAS-Reg. No. 325156-49-8; compound B-5.7 (“amisulbrom” or “ambromdole”) is registered under CAS-Reg. No. 348635-87-0; compound B-5.8 (3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (2-bicyclopropyl-2-yl-phenyl)-amide) is described in WO 03/74491; compound B-5.9 (3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (9-isopropyp-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-yl)-amide) is described in WO 04/35589 and in WO 06/37632; compound B-5.10 (1,3-dimethyl-5-fluoro-1H-pyrazole-4-carboxylic acid [2-(1,3-dimethylbutyl)phenyl]-amide) is described in WO 03/10149; compound B-5.11 (3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (3′,4′-dichloro-5-fluoro-1,1′-biphenyl-2-yl)-amide; “bixafen”) is registered under CAS-Reg. No.: 581809-46-3 and described in WO 03/70705; compound B-5.12 (N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamid; “fluopyram”) is registered under CAS-Reg. No: 658066-35-4 and described in WO 04/16088; compounds B-5.13, B-5.14 and B-5.15 are described in WO 2007/17450; compounds B-5.16, B-5.17 and B-5.18 are described in WO 2006/120219; The compounds of formula IV are for example described in WO 04/067528, WO 2005/085234, WO 2006/111341, WO 03/015519, WO 2007/020050, WO 2006/040113, and WO 2007/093402. The compound of formula V is described in WO 2001/094339. Isopyraxam (3-(difluoromethyl)-1-methyl-N-[1,2,3,4-tetrahydro-9-(1-methylethyl)-1,4-methanonaphthalen-5-yl]-1H-pyrazole-4-carboxamide) is described in WO 2004/035589, in WO 2006/037632 and in EP1556385B1 and is registered under the CAS-Reg. 881685-58-1. Sedaxane (N-[2-[1,1′-bicyclopropyl]-2-ylphenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) is described in WO 2003/074491 and is registered under the CAS-Reg. 874967-67-6; The compound of formula (VI) is described in WO 2008/014870; and the compounds of formula (VII) is described in WO 2007/048556. Fomesafen is registered under the CAS-Reg. No. 72178-02-0.
[Compound]
Name
arsenates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
copper ammoniumcarbonate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
copper oleate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
manganous dimethyldithiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
CC1C=CC=[C:4]([CH3:8])[C:3]=1[N:9]([C:16]([CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=O)[C@@H:10]([C:12]([O:14]C)=O)C.C[C@@H](NC([C@@H](NC(O)=O)C(C)C)=O)C1S[C:30]2[CH:32]=C(F)C=[CH:35][C:29]=2N=1.ClCl.[CH:50](=O)C=CC1C=CC=CC=1.CCCCNC(OCC#CI)=O.CC1ONC(=O)C=1.CC1C(C(C2C(C)=C(Br)C=CC=2OC)=O)=C(OC)C(OC)=C(OC)C=1>[Cl-].[Cd+2].[Cl-].C(=O)([O-])[O-].[NH4+].[Cu+].C([O-])(=O)CCCCCCC/C=C\CCCCCCCC.[Cu+2].C([O-])(=O)CCCCCCC/C=C\CCCCCCCC.[Hg]>[CH3:35][CH2:29][CH2:30][CH2:32][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:19][CH2:18][CH2:16][N:9]1[CH2:3][CH:4]([CH3:8])[O:14][CH:12]([CH3:50])[CH2:10]1 |f:7.8.9,10.11.12,13.14.15|

Inputs

Step One
Name
arsenates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cd+2].[Cl-]
Step Three
Name
copper ammoniumcarbonate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C([O-])([O-])=O.[NH4+].[Cu+]
Step Four
Name
copper oleate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)[O-].[Cu+2].C(CCCCCCC\C=C/CCCCCCCC)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)CC2=CC=CC=C2
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H](C1=NC2=C(S1)C=C(C=C2)F)NC(=O)[C@H](C(C)C)NC(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCNC(=O)OCC#CI
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=O)NO1
Step Twelve
Name
manganous dimethyldithiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C(=C1C(=O)C=2C(=C(C=CC2OC)Br)C)OC)OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
neem oil (hydrophobic extract) (CAS 8002-65-1)

Outcomes

Product
Name
Type
Smiles
CCCCCCCCCCCCN1CC(OC(C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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